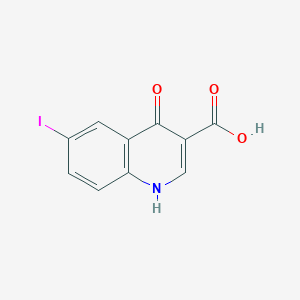

4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is 314.93924 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPGVYGQCYVNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302949-02-6, 40107-06-0 | |

| Record name | 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 40107-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid: A Technical Guide for Chemical Researchers

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and drug development. The described methodology is grounded in the well-established Gould-Jacobs reaction, a robust and reliable method for constructing the 4-hydroxyquinoline scaffold.[1][2][3] This guide offers an in-depth analysis of the synthetic strategy, a detailed, step-by-step experimental protocol, and a discussion of the underlying reaction mechanisms. The content is designed for researchers, chemists, and professionals in the pharmaceutical sciences, providing the necessary details to replicate, understand, and potentially optimize this important synthesis.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are privileged heterocyclic structures that form the core of a vast array of pharmacologically active compounds. Their unique chemical architecture allows them to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[4] Specifically, the 4-hydroxyquinoline-3-carboxylic acid moiety is a critical pharmacophore found in many antibacterial agents known as quinolones.

The target molecule of this guide, this compound, serves as a versatile building block. The iodine atom at the 6-position provides a strategic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. The 4-hydroxy and 3-carboxylic acid groups are crucial for both biological activity and for further synthetic modifications.

Synthetic Strategy: The Gould-Jacobs Reaction

The most effective and widely adopted method for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1][2][5][6] This multi-step sequence offers a reliable pathway from readily available anilines.

The overall synthetic pathway can be dissected into three primary stages:

-

Condensation: Reaction of a substituted aniline (in this case, 4-iodoaniline) with diethyl ethoxymethylenemalonate (EMME).

-

Thermal Cyclization: An intramolecular cyclization of the resulting intermediate at high temperature to form the quinoline ring system.

-

Saponification: Hydrolysis of the ethyl ester at the 3-position to yield the final carboxylic acid.

This approach is favored due to its reliability and the commercial availability of the starting materials. The high-temperature cyclization step is typically the most demanding but ensures the formation of the thermodynamically stable aromatic quinoline core.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-((4-iodophenylamino)methylene)malonate (Intermediate A)

-

Rationale: This step involves a nucleophilic substitution reaction where the amino group of 4-iodoaniline attacks the electrophilic carbon of the ethoxymethylene group of EMME, followed by the elimination of ethanol.[1][2] The reaction is typically performed without a solvent or in a high-boiling point, non-reactive solvent.

-

Procedure:

-

In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

-

Upon completion, cool the reaction mixture to room temperature. The product, Intermediate A, will often crystallize upon cooling.

-

The crude product can be washed with cold ethanol or hexane to remove excess EMME and then used directly in the next step without further purification.

-

Step 2: Synthesis of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate (Intermediate B)

-

Rationale: This is the key ring-forming step, a thermal intramolecular cyclization known as a 6-electron electrocyclization.[1][2] It requires high temperatures (typically 240-260 °C) to overcome the activation energy barrier for ring closure. A high-boiling point, inert solvent such as diphenyl ether (Dowtherm A) is used to achieve and maintain this temperature uniformly.

-

Procedure:

-

Preheat a suitable volume of diphenyl ether in a high-temperature reaction flask to 250 °C.

-

Slowly add Intermediate A (1.0 eq) to the hot diphenyl ether with vigorous stirring. The addition should be portion-wise to maintain the reaction temperature.

-

Maintain the reaction at 250 °C for 30-60 minutes. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to below 100 °C.

-

Add hexane to the cooled mixture to precipitate the product, Intermediate B.

-

Filter the solid precipitate, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

-

Step 3: Synthesis of this compound (Final Product)

-

Rationale: The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[7][8] Sodium hydroxide is a common and effective base for this transformation. Subsequent acidification is required to protonate the carboxylate salt and precipitate the final product.[8]

-

Procedure:

-

Suspend Intermediate B (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux (around 80-90 °C) and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Slowly acidify the clear filtrate with a dilute strong acid, such as 2M hydrochloric acid, until the pH is approximately 2-3.

-

The final product, this compound, will precipitate as a solid.

-

Filter the solid, wash with cold water to remove residual salts, and dry thoroughly under vacuum.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the three-stage synthesis process.

Caption: Overall workflow for the synthesis of this compound.

Data Summary

The following table summarizes expected outcomes for this synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Diethyl 2-((4-iodophenylamino)methylene)malonate | C14H16INO4 | 390.19 | 90-95 |

| 2 | Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate | C12H10INO3 | 343.12 | 80-90 |

| 3 | This compound | C10H6INO3 | 315.07 | 85-95 |

Mechanistic Insights

The core of this synthesis, the Gould-Jacobs cyclization, proceeds through a pericyclic reaction mechanism.

Caption: Simplified mechanism of the thermal cyclization step in the Gould-Jacobs reaction.

The reaction begins with the thermal promotion of a 6-pi electrocyclization of the anilinomethylenemalonate intermediate.[1][2] This forms a transient dihydropyridine intermediate which rapidly tautomerizes to the more stable aromatic quinolone system. The final product exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms, with the keto form often predominating in the solid state.[1][9]

Conclusion

The Gould-Jacobs reaction provides an efficient and high-yielding pathway for the synthesis of this compound. By following the detailed three-step protocol outlined in this guide—condensation, thermal cyclization, and saponification—researchers can reliably produce this valuable intermediate. The strategic placement of the iodine atom allows for extensive downstream derivatization, making this compound a cornerstone for building libraries of novel quinoline-based molecules for pharmaceutical and materials science applications.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 6. iipseries.org [iipseries.org]

- 7. Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

The Pfitzinger Synthesis: A Comprehensive Technical Guide to Quinoline-4-Carboxylic Acids

Abstract

The Pfitzinger synthesis, a cornerstone reaction in heterocyclic chemistry, provides a robust and versatile pathway to substituted quinoline-4-carboxylic acids. This guide offers an in-depth exploration of the Pfitzinger reaction, intended for researchers, scientists, and professionals in drug development. We will delve into the reaction's mechanism, provide detailed experimental protocols, discuss its scope and limitations, and offer practical insights for troubleshooting. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, this document aims to serve as a comprehensive resource for the synthesis and application of these medicinally significant compounds.

Introduction: The Significance of Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] These compounds exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in the late 19th century, remains a highly relevant and efficient method for accessing this important class of molecules.[4][5] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][6] The versatility of this reaction allows for the introduction of diverse substituents onto the quinoline ring, enabling the fine-tuning of pharmacological profiles for drug discovery programs.[1]

The Core of the Matter: Unraveling the Pfitzinger Reaction Mechanism

The Pfitzinger synthesis proceeds through a well-defined sequence of base-catalyzed steps. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring. This ring-opening step is critical and results in the formation of a keto-acid intermediate, an isatinate.[6][7] Subsequently, the aniline moiety of this intermediate condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine, also known as a Schiff base.[7][8] The imine then undergoes tautomerization to its more stable enamine form.[2][7] This enamine intermediate is poised for an intramolecular cyclization, which is followed by a dehydration step to yield the final aromatic quinoline-4-carboxylic acid product.[6][7]

Caption: The mechanistic pathway of the Pfitzinger synthesis.

In the Laboratory: A Validated Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone. This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents

-

Isatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

-

Diethyl ether

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel, etc.)

Step-by-Step Procedure

-

Preparation of the Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until the pellets are fully dissolved. (Caution: The dissolution of KOH is highly exothermic.)

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. A color change from orange to pale yellow is typically observed as the isatin ring opens to form the potassium isatinate intermediate.[7][9] Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of this intermediate.[7]

-

Addition of the Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise using a dropping funnel.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol by rotary evaporation.[2]

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[2]

-

Extract the aqueous solution with diethyl ether to remove any unreacted acetophenone and other neutral impurities.[2]

-

Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically at pH 4-5).[2]

-

Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry in a vacuum oven.[2]

-

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[7]

Caption: A generalized experimental workflow for the Pfitzinger synthesis.

Scope, Limitations, and Practical Considerations

The Pfitzinger reaction is valued for its versatility, accommodating a range of substituted isatins and carbonyl compounds. However, like any chemical transformation, it has its limitations and practical challenges that researchers must navigate.

Substrate Scope

-

Isatins: The reaction is generally tolerant of various substituents on the aromatic ring of isatin, allowing for the synthesis of a diverse library of quinoline derivatives.

-

Carbonyl Compounds: Both aldehydes and ketones with an α-methylene group can be used. The nature of the R groups on the carbonyl compound will determine the substituents at the 2- and 3-positions of the resulting quinoline. For instance, acetone yields a 2-methylquinoline, while acetophenone results in a 2-phenylquinoline.[7][8]

Common Challenges and Troubleshooting

| Challenge | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction, degradation of reactants or products, side reactions. | Ensure complete isatin ring opening by pre-reacting with the base. Use a slight excess of the carbonyl compound to drive the reaction to completion. Optimize reaction time by monitoring with TLC.[10] |

| Tar Formation | Self-condensation of the carbonyl compound or isatin, especially at high temperatures. | Pre-form the isatinate before adding the carbonyl compound.[9] Maintain the recommended reaction temperature and avoid excessive heating. Consider using a different solvent system.[10] |

| Incomplete Conversion of Isatin | Insufficient excess of the carbonyl compound, non-optimal base concentration. | Increase the molar ratio of the carbonyl compound to isatin. Optimize the concentration of the base. Extend the reaction time.[10] |

| Difficult Purification | Presence of unreacted isatin or side products. | Thoroughly extract with an organic solvent during work-up to remove neutral impurities. Recrystallization is often necessary for high purity. |

Variations and Modifications

Over the years, several modifications to the Pfitzinger synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope.

-

Halberkann Variant: The reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids.[6]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[2][11]

-

TMSCl-Mediated Reaction: Trimethylsilyl chloride (TMSCl) has been used to promote the reaction, allowing for a one-pot synthesis of quinoline-4-carboxylic esters or acids under milder conditions.[12]

Conclusion: A Timeless Tool for Modern Drug Discovery

The Pfitzinger synthesis, despite its long history, remains a powerful and relevant tool in the arsenal of the modern medicinal chemist. Its ability to generate the medicinally important quinoline-4-carboxylic acid scaffold in a straightforward manner ensures its continued application in the quest for novel therapeutic agents. A solid understanding of its mechanism, coupled with careful execution of experimental protocols and an awareness of its limitations, will enable researchers to effectively harness this classic reaction for contemporary drug discovery and development challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ijsr.net [ijsr.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. benchchem.com [benchchem.com]

- 11. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxy-6-iodoquinoline-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-iodoquinoline-3-carboxylic acid, a halogenated derivative of the quinoline scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The quinoline ring system is a prevalent motif in a vast array of biologically active compounds, including a number of approved drugs.[1] The introduction of a hydroxyl group at the 4-position and an iodine atom at the 6-position, coupled with a carboxylic acid at the 3-position, imparts unique physicochemical properties and potential pharmacological activities to the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Physicochemical Properties

This compound exists in tautomeric equilibrium with its keto form, 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. In the solid state and in many solutions, the 4-oxo form is generally favored.[2] This tautomerism is a key feature of 4-hydroxyquinolines and influences their reactivity and biological interactions.

dot

Caption: Tautomeric equilibrium of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 40107-06-0 | [3] |

| Molecular Formula | C₁₀H₆INO₃ | [4] |

| Molecular Weight | 315.06 g/mol | [3] |

| Melting Point | 295 °C (decomposes) | [3] |

| Appearance | Solid | [3] |

Solubility and pKa

The solubility of quinoline carboxylic acids is generally pH-dependent.[5] Due to the presence of the carboxylic acid group, this compound is expected to be more soluble in basic aqueous solutions due to the formation of a carboxylate salt. Its solubility in organic solvents like DMSO is generally good, which is advantageous for in vitro biological screening.[6][7]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the quinoline core typically displays signals in the aromatic region (around 7.0-9.0 ppm). For 6-iodo-substituted quinolines, characteristic splitting patterns are observed for the protons on the benzene ring. The proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm).[11]

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quinoline ring carbons, the carbonyl carbon of the keto tautomer (around 170-180 ppm), and the carboxylic acid carbon (around 165-175 ppm). The carbon atom attached to the iodine will also have a characteristic chemical shift.

While a specific spectrum for this compound is not publicly available, data from similar structures can provide a reference for expected chemical shifts.[12][13]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[14]

-

A strong C=O stretching band from the carboxylic acid and the quinolone keto group, usually between 1650-1760 cm⁻¹.[11][14]

-

C-O stretching vibrations in the 1210-1320 cm⁻¹ region.[15]

-

Characteristic aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight. Common fragmentation patterns for carboxylic acids involve the loss of H₂O (M-18), CO (M-28), and the COOH group (M-45).[16] The presence of iodine would be indicated by its characteristic isotopic pattern.

Synthesis of this compound

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is most commonly achieved through well-established named reactions, primarily the Gould-Jacobs reaction and the Pfitzinger reaction.

Gould-Jacobs Reaction

This method involves the reaction of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[17][18][19]

dot

Caption: General workflow of the Gould-Jacobs reaction.

Experimental Protocol (General Gould-Jacobs Synthesis):

-

Condensation: A mixture of 4-iodoaniline and diethyl ethoxymethylenemalonate is heated, often without a solvent, to form the corresponding anilidomethylenemalonate intermediate.

-

Cyclization: The intermediate is then heated at a higher temperature (typically 240-260 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A to effect cyclization to the ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.

-

Saponification: The resulting ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification.[17]

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Gould-Jacobs reaction.[20]

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][21][22]

dot

Caption: General mechanism of the Pfitzinger reaction.

Experimental Protocol (General Pfitzinger Synthesis):

-

Isatin Ring Opening: Isatin is treated with a strong base, such as potassium hydroxide in ethanol, to open the lactam ring and form a potassium isatinate intermediate.

-

Condensation: A carbonyl compound with an α-methylene group is added to the reaction mixture, which condenses with the amino group of the intermediate.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration upon heating to yield the quinoline-4-carboxylic acid.[23]

Potential Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Antimicrobial Activity

Quinolone derivatives are well-known for their antibacterial properties, with fluoroquinolones being a major class of antibiotics. The 4-oxo-quinoline-3-carboxylic acid moiety is crucial for their activity, which typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[24] Studies on various iodo-quinoline derivatives have demonstrated their potential as antimicrobial agents against a range of bacteria and fungi.[2] The presence of the iodine atom can enhance the lipophilicity and potentially the antimicrobial potency of the compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-hydroxyquinoline derivatives.[25][26] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and overcoming drug resistance. The carboxylic acid group can contribute to selective accumulation in the acidic tumor microenvironment, potentially enhancing the therapeutic index.[10]

Conclusion

This compound is a versatile chemical entity with a rich potential for derivatization and biological evaluation. Its synthesis is achievable through established methodologies, and its physicochemical properties make it an attractive scaffold for the development of novel therapeutic agents. Further investigation into its specific biological activities and mechanism of action is warranted to fully explore its potential in drug discovery, particularly in the areas of infectious diseases and oncology. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity | MDPI [mdpi.com]

- 3. This compound [chemicalbook.com]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 9. 4-Hydroxyquinoline CAS#: 611-36-9 [amp.chemicalbook.com]

- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 18. Gould-Jacobs Reaction [drugfuture.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 23. benchchem.com [benchchem.com]

- 24. 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6 [benchchem.com]

- 25. 4-Hydroxycinnoline-3-carboxylic Acid [benchchem.com]

- 26. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 302949-02-6) is a halogenated derivative of the quinoline scaffold, a heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] The presence of the iodine atom, the carboxylic acid, and the hydroxyl group imparts specific physicochemical properties that can influence molecular interactions and biological activity. As with any compound intended for advanced research, particularly in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive data required for this purpose.

This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret the analytical data for this and similar molecules. The methodologies and data presented herein are based on established spectroscopic principles and data from closely related iodo-quinoline analogs.[2]

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Key features of this compound (Molecular Formula: C₁₀H₆INO₃) that are pertinent to spectroscopic analysis include:[3]

-

Quinoline Core: A bicyclic aromatic system containing distinct protons and carbons.

-

Aromatic Protons: Protons on the benzene and pyridine rings, which will appear in the aromatic region of the ¹H NMR spectrum.

-

Quaternary Carbons: Several carbons in the ring system and the carboxylic acid group that will be visible in ¹³C NMR but not in proton-coupled spectra.

-

Functional Groups: A hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and a carbon-iodine (C-I) bond, all of which have characteristic signatures in infrared spectroscopy and influence the electronic environment observed in NMR and mass spectrometry.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for full structural verification.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.

Illustrative ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~14.0 | broad singlet | - | COOH |

| ~12.0 | broad singlet | - | 4-OH |

| ~8.90 | singlet | - | H2 |

| ~8.50 | doublet | ~2.0 | H5 |

| ~8.00 | doublet of doublets | ~9.0, 2.0 | H7 |

| ~7.60 | doublet | ~9.0 | H8 |

Interpretation and Expertise:

-

Downfield Protons: The protons of the carboxylic acid and hydroxyl groups are expected to be significantly downfield and broad due to hydrogen bonding and exchange with residual water in the DMSO solvent. The carboxylic acid proton in similar quinoline structures is often observed around 14 ppm.[2]

-

Aromatic Region (7.5-9.0 ppm): The protons on the quinoline core appear in this region.

-

H2: The proton at the 2-position is adjacent to the nitrogen atom and is typically a singlet, appearing highly deshielded.

-

H5, H7, H8: These protons form a coupled system on the benzo- part of the quinoline ring. The iodine at position 6 influences their chemical shifts. H5 is expected to be a doublet due to coupling with H7. H7 will appear as a doublet of doublets, coupling to both H8 (ortho-coupling, larger J value) and H5 (meta-coupling, smaller J value). H8 will be a doublet due to ortho-coupling with H7.

-

¹³C NMR Spectroscopy: Carbon Backbone Mapping

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170.0 | C=O (Carboxylic Acid) |

| ~165.0 | C4 (C-OH) |

| ~145.0 | C2 |

| ~140.0 | C8a |

| ~138.0 | C7 |

| ~130.0 | C5 |

| ~125.0 | C4a |

| ~120.0 | C8 |

| ~110.0 | C3 |

| ~95.0 | C6 (C-I) |

Interpretation and Expertise:

-

Carbonyl and C-OH: The carboxylic acid carbonyl carbon is the most downfield signal. The C4 carbon, attached to the hydroxyl group, is also significantly deshielded.

-

Aromatic Carbons: The remaining aromatic carbons appear between 110 and 145 ppm.

-

Effect of Iodine (C6): The most upfield aromatic carbon is predicted to be C6. The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon, making this signal highly diagnostic.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Illustrative Mass Spectrometry Data (ESI-)

| m/z (Mass-to-Charge Ratio) | Assignment |

|---|---|

| 313.94 | [M-H]⁻ (Molecular Ion) |

| 269.95 | [M-H-CO₂]⁻ |

| 142.96 | [M-H-CO₂-I]⁻ |

Interpretation and Expertise:

-

Molecular Ion: The molecular weight of C₁₀H₆INO₃ is 314.94 g/mol . In negative ion electrospray ionization (ESI-), the most prominent peak would be the deprotonated molecule [M-H]⁻ at m/z 313.94. This confirms the molecular formula.

-

Fragmentation Pattern: A characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da).[4] Therefore, a significant fragment at m/z 269.95, corresponding to the loss of carbon dioxide from the molecular ion, is expected. Subsequent loss of the iodine radical (127 Da) would lead to a fragment around m/z 142.96.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes bonds to vibrate at specific frequencies.

Illustrative FT-IR Data (Solid, ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Very Broad, Strong | O-H stretch (Carboxylic Acid Dimer) |

| ~3100 | Broad, Medium | O-H stretch (Phenolic) |

| 1680-1710 | Strong, Sharp | C=O stretch (Carboxylic Acid, conjugated) |

| ~1600, ~1550 | Medium-Strong | C=C stretch (Aromatic) |

| 1210-1320 | Strong | C-O stretch (Carboxylic Acid/Phenol) |

| ~900 | Broad, Medium | O-H bend (out-of-plane) |

Interpretation and Expertise:

-

O-H Stretching: The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹.[5][6] This broadness is a result of strong intermolecular hydrogen bonding (dimerization). The phenolic O-H stretch will likely be superimposed within this region.

-

C=O Stretching: A strong, sharp peak between 1680-1710 cm⁻¹ is characteristic of a carbonyl group in a conjugated carboxylic acid.[7] Conjugation with the quinoline ring system lowers the frequency compared to a non-conjugated acid.

-

Fingerprint Region: Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region. The strong C-O stretching and broad O-H bending vibrations further confirm the presence of the acid and hydroxyl functionalities.

Experimental Protocols & Workflows

To ensure data reproducibility and integrity, standardized protocols must be followed.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for the complete spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 5-10 mg of the solid compound.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition parameters for ¹H and ¹³C NMR on a 500 MHz instrument.

-

Acquisition: Run the ¹H NMR experiment, followed by the ¹³C NMR experiment. If necessary, run 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the solvent peak (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol. Further dilute to approximately 1-10 µg/mL using a 1:1 mixture of methanol and water.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known standard. Set the ionization source to Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition: Infuse the diluted sample into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Fragmentation (MS/MS): If desired, perform a tandem MS (MS/MS) experiment by selecting the [M-H]⁻ ion (m/z 313.9) for collision-induced dissociation (CID) to observe fragment ions.

Protocol 3: FT-IR Data Acquisition

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Conclusion

The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a complete and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, validates the molecular structure with a high degree of confidence. The illustrative data and protocols provided in this guide serve as a robust framework for researchers undertaking the analysis of this compound, ensuring data integrity and facilitating downstream applications in chemical and pharmaceutical research.

References

- 1. rsc.org [rsc.org]

- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pure.uva.nl [pure.uva.nl]

- 7. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Crystallographic Analysis of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid

This guide provides a comprehensive technical overview of the methodologies involved in determining and analyzing the crystal structure of 4-hydroxy-6-iodoquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthesis, crystallization, and structural elucidation of this quinoline derivative, offering insights into the experimental rationale and anticipated structural characteristics.

Introduction: The Significance of Quinolines

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and are found in various natural products.[1] The quinoline scaffold is of particular interest in medicinal chemistry due to its wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The substituent groups on the quinoline ring play a crucial role in modulating its biological efficacy and mechanism of action.

This compound (Figure 1) is a halogenated quinoline derivative. The presence of a carboxylic acid group at the 3-position and a hydroxyl group at the 4-position can facilitate hydrogen bonding, which is critical for molecular recognition in biological systems.[1] The iodine atom at the 6-position is expected to influence the compound's electronic properties and potential for halogen bonding, a non-covalent interaction of growing importance in drug design. A detailed understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship and for the rational design of novel therapeutic agents.

Figure 1: Chemical structure of this compound.Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinoline synthesis. The Gould-Jacobs reaction is a widely used and effective method for constructing the quinoline core.[1]

Proposed Synthetic Pathway: Gould-Jacobs Reaction

The proposed synthesis involves the reaction of 4-iodoaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization and subsequent hydrolysis.

Caption: Proposed synthetic pathway for this compound via the Gould-Jacobs reaction.

Experimental Protocol

-

Condensation: 4-iodoaniline is reacted with diethyl ethoxymethylenemalonate in ethanol under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate, diethyl 2-(((4-iodophenyl)amino)methylene)malonate, is isolated.

-

Thermal Cyclization: The isolated intermediate is heated in a high-boiling solvent, such as Dowtherm A, to induce cyclization, forming the quinoline ring system. This step yields ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product, this compound. The product is then purified by recrystallization.

Single-Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[3] The purity of the compound, choice of solvent, and crystallization conditions are critical factors.[4]

Solvent Selection and Crystal Growth Techniques

A solvent screen should be performed to identify a solvent in which the compound is moderately soluble.[4] Solvents to be considered include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Slow Evaporation Method:

-

Prepare a nearly saturated solution of the purified compound in a suitable solvent.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Vapor Diffusion Method:

-

Dissolve the compound in a solvent in which it is readily soluble (the "good" solvent).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "bad" solvent).

-

The vapor of the "bad" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[3][5][6]

Data Collection and Processing

The workflow for single-crystal X-ray diffraction analysis involves several key steps:

References

The Biological Versatility of the Quinoline Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the diverse pharmacological properties of quinoline derivatives, with a primary focus on their anticancer, antimicrobial, antimalarial, and anti-inflammatory activities. We will delve into the molecular mechanisms underpinning these activities, present detailed, field-proven experimental protocols for their evaluation, and provide a comprehensive analysis of structure-activity relationships (SAR). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel quinoline-based therapeutic agents.

Introduction: The Quinoline Moiety - A Cornerstone of Medicinal Chemistry

Quinoline, a fusion of a benzene and a pyridine ring, is a fundamental heterocyclic compound that has captivated the attention of medicinal chemists for over a century.[2][3] Its presence in a wide array of natural alkaloids, most notably the antimalarial quinine, spurred the exploration of its synthetic derivatives as potential therapeutic agents.[4] The unique electronic properties and the ability to readily functionalize the quinoline core have led to the development of a vast library of compounds with diverse and potent biological effects.[5] This guide will systematically dissect the key biological activities of quinoline derivatives, providing both the theoretical framework and the practical methodologies required for their investigation.

Anticancer Activity of Quinoline Derivatives: Targeting the Hallmarks of Cancer

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[2][6] Their mechanisms of action are multifaceted, often targeting key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.[7]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are attributed to several well-defined mechanisms:

-

Topoisomerase Inhibition: A significant number of quinoline-based compounds function as topoisomerase inhibitors.[8][9] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[10] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[11][12] Camptothecin and its analogues are classic examples of quinoline-containing topoisomerase I inhibitors.[2]

-

Kinase Inhibition: Many signaling pathways that are hyperactive in cancer are driven by protein kinases. Quinoline derivatives have been successfully designed as potent kinase inhibitors, targeting key players like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[13][14][15] By blocking the ATP-binding site of these kinases, these compounds disrupt downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[16] Several FDA-approved kinase inhibitors, such as bosutinib, incorporate a quinoline scaffold.[13]

-

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.[6] This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.[6]

-

Cell Cycle Arrest: Many quinoline compounds have been shown to arrest the cell cycle at different phases, most commonly at the G2/M phase, thereby preventing cancer cell proliferation.[2][6]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer potency of quinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [6] |

| HCT-116 (Colon) | 5.34 | [6] | ||

| MCF-7 (Breast) | 5.21 | [6] | ||

| Quinoline chalcone 6 | HL-60 (Leukemia) | 0.59 | [6] | |

| Phenylsulfonylurea-Chalcone | Compound 7 | HepG-2 (Liver) | 2.71 | [6] |

| A549 (Lung) | 7.47 | [6] | ||

| MCF-7 (Breast) | 6.55 | [6] | ||

| 2,4-Disubstituted Quinoline | Compound 55 | HL-60 (Leukemia) | 19.88 µg/mL | [2] |

| U937 (Leukemia) | 43.95 µg/mL | [2] | ||

| 4,7-Disubstituted Quinoline | Hydrazone derivative 36 | SF-295 (CNS) | 0.314-4.65 µg/cm³ | [2] |

| HTC-8 (Colon) | 0.314-4.65 µg/cm³ | [2] | ||

| HL-60 (Leukemia) | 0.314-4.65 µg/cm³ | [2] | ||

| 3-Quinoline Acrylamide | Compound 11 | MCF-7 (Breast) | 29.8 | [2] |

| 2-Oxoquinoline | N-alkylated derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | [2] |

| Quinoline-Pyrazolopyridine | Compound 5p | P. falciparum (3D7) | (in vitro schizont maturation) | [17] |

| Quinoline-based Topoisomerase I Inhibitor | Compound 28 | Human Topoisomerase I | 29 ± 0.04 nM | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Signaling Pathway Visualization: Topoisomerase I Inhibition

The following diagram illustrates the mechanism of action of a quinoline-based topoisomerase I inhibitor.

Caption: Mechanism of Topoisomerase I inhibition by a quinoline derivative.

Antimicrobial Activity of Quinoline Derivatives: A Broad Spectrum of Action

Quinoline derivatives have a long and successful history as antimicrobial agents.[18] The development of fluoroquinolones, a class of synthetic broad-spectrum antibiotics, revolutionized the treatment of bacterial infections.[19] The antimicrobial activity of quinolines extends to a variety of Gram-positive and Gram-negative bacteria, as well as some fungi and mycobacteria.[20][21][22]

Mechanisms of Antimicrobial Action

The primary mechanism of action for the antibacterial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By targeting these enzymes, quinolones induce lethal DNA damage in bacteria.

Quantitative Analysis of Antimicrobial Activity

The in vitro antimicrobial efficacy of quinoline derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-2-one | Compound 6c | MRSA | 0.75 | [20] |

| VRE | 0.75 | [20] | ||

| MRSE | 2.50 | [20] | ||

| Compound 6l | MRSA | 1.25 | [20] | |

| VRE | 1.25 | [20] | ||

| MRSE | 2.50 | [20] | ||

| Compound 6o | MRSA | 2.50 | [20] | |

| VRE | 2.50 | [20] | ||

| MRSE | 5.0 | [20] | ||

| Quinoline-Hydroxyimidazolium | Hybrid 7b | S. aureus | 2 | [21][22] |

| M. tuberculosis H37Rv | 10 | [21][22] | ||

| Hybrid 7c | C. neoformans | 15.6 | [21][22] | |

| Hybrid 7d | C. neoformans | 15.6 | [21][22] | |

| Iodo-Quinoline | Derivative 3c | S. aureus | 2.67 | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution:

-

Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) into each well of a 96-well plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Inoculate each well with 50 µL of the diluted bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Experimental Workflow Visualization: Broth Microdilution

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antimalarial Activity of Quinoline Derivatives: A Legacy of Fighting a Global Scourge

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[23] This led to the development of synthetic 4-aminoquinolines like chloroquine, which became frontline antimalarial drugs for decades.[24]

Mechanism of Antimalarial Action

The primary target of 4-aminoquinoline antimalarials is the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, inert crystal called hemozoin. 4-aminoquinolines accumulate in the acidic food vacuole of the parasite and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[11]

Quantitative Analysis of Antimalarial Activity

The in vitro antimalarial activity of quinoline derivatives is assessed by determining their IC50 values against cultured P. falciparum.

Table 3: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound Class | Specific Derivative | P. falciparum Strain | IC50 (µg/mL) | Reference |

| Dihydropyrimidine-Quinoline | Compound 4b | - | 0.46 | [23] |

| Compound 4g | - | 0.30 | [23] | |

| Compound 4i | - | 0.014 | [23] | |

| 1,3,4-Oxadiazole-Quinoline | Compound 12 | - | 0.46 | [23] |

| Triazolyl Quinoline | Compound 6e | 3D7 (chloroquine-sensitive) | 1.364-1.518 µM | [25] |

| Compound 6h | 3D7 (chloroquine-sensitive) | 1.364-1.518 µM | [25] | |

| Compound 6i | 3D7 (chloroquine-sensitive) | 1.364-1.518 µM | [25] |

Experimental Protocol: In Vitro Antimalarial Assay

A common method for assessing the in vitro antimalarial activity of compounds is the SYBR Green I-based fluorescence assay.

Principle: This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.

Step-by-Step Methodology:

-

Parasite Culture:

-

Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human red blood cells in a complete culture medium.

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of the quinoline derivative in a 96-well plate.

-

-

Infection and Incubation:

-

Add synchronized ring-stage parasites to the wells at a specific parasitemia and hematocrit.

-

Incubate the plates for 72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).

-

-

Lysis and Staining:

-

After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

-

Anti-inflammatory Activity of Quinoline Derivatives: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous human diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[26]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often mediated through the inhibition of key pro-inflammatory signaling pathways and enzymes. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[4][27][28] By inhibiting the activation of NF-κB, these compounds can suppress the expression of a wide range of inflammatory mediators, including cytokines, chemokines, and adhesion molecules. Additionally, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[29]

Quantitative Analysis of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of quinoline derivatives is commonly evaluated using the carrageenan-induced paw edema model in rodents. The efficacy is measured as the percentage of edema inhibition.

Table 4: In Vivo Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound Class | Specific Derivative | Dose | % Inhibition of Paw Edema | Reference |

| Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline | Compound 3 | - | Similar to Diclofenac Sodium | [29] |

| Compound 10 | - | Higher than Diclofenac Sodium | [29] | |

| 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one | Compound 3g | - | 63.19% | [29] |

| 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene | Compound 6d | - | 68.28% | [29] |

| 3-hydrazinoquinoxaline-2-thiol | Quinoxaline derivative | 0.2 mg/ml | Similar to Diclofenac |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening potential anti-inflammatory drugs.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize rats for a week before the experiment.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the quinoline derivative or the standard drug (e.g., indomethacin or diclofenac sodium) orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.

-

-

Induction of Edema:

-

Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Signaling Pathway Visualization: NF-κB Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by a quinoline derivative.

Caption: Inhibition of the canonical NF-κB signaling pathway by a quinoline derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[3] For instance, in the case of 4-aminoquinolines with antimalarial activity, a chlorine atom at the 7-position is crucial for activity. The nature of the side chain at the 4-position also significantly influences potency and pharmacokinetic properties. In anticancer quinoline-chalcone hybrids, the electronic properties of substituents on the chalcone moiety can dramatically affect their cytotoxic potency.[6] A thorough understanding of SAR is paramount for the rational design and optimization of quinoline-based drug candidates.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for the fine-tuning of biological activity across a wide range of therapeutic areas. The insights and methodologies presented in this guide are intended to empower researchers to effectively explore the vast chemical space of quinoline derivatives and to accelerate the discovery of novel drugs with improved efficacy and safety profiles. Future research will likely focus on the development of highly selective quinoline-based inhibitors for specific molecular targets, the exploration of novel biological activities, and the use of advanced drug delivery systems to enhance their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. ijmphs.com [ijmphs.com]

- 9. researchgate.net [researchgate.net]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. media.neliti.com [media.neliti.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dia.malariaworld.org [dia.malariaworld.org]

- 26. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NF-κB Signaling Pathway Diagram [scispace.com]

- 28. researchgate.net [researchgate.net]

- 29. ijpsonline.com [ijpsonline.com]

A Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid for Drug Development Professionals

An In-depth Technical Guide Topic: Physicochemical Properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic compound belonging to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry. Its structural features—a planar aromatic system, an acidic carboxylic group, a phenolic hydroxyl group, and a heavy halogen substituent—bestow upon it a unique combination of physicochemical properties. These properties are not mere chemical trivia; they are the fundamental determinants of the molecule's behavior in a biological system, governing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, explains the causal relationships between these properties and their biopharmaceutical implications, and furnishes detailed protocols for their experimental determination. For drug development professionals, a thorough understanding of this profile is the first step in rationally designing effective and safe therapeutic agents.

Introduction to this compound

Chemical Identity and Structure

This compound (CAS No: 40107-06-0) is a substituted quinoline derivative.[1] The quinoline core is a foundational structure in numerous pharmacologically active agents.[2] A critical feature of this molecule is its existence in tautomeric forms, primarily the 4-hydroxyquinoline form and the 4-oxo-1,4-dihydroquinoline (quinolone) form. This equilibrium is crucial as it influences the molecule's hydrogen bonding capacity, aromaticity, and ultimately, its interactions with biological targets and transport proteins.

The Quinoline-4-Carboxylic Acid Scaffold in Medicinal Chemistry

The quinolin-4-one motif is the backbone of many commercially successful drugs, particularly in the realm of antibiotics (e.g., nalidixic acid) and has been explored for anticancer and antiviral applications.[2] The substitution at various positions on the quinoline ring allows for the fine-tuning of its biological activity and pharmacokinetic properties. The iodine atom at the 6-position in the target molecule significantly increases its molecular weight and lipophilicity, which can have profound effects on its ADME profile.

Rationale for Physicochemical Profiling in Drug Discovery

The journey of a drug from administration to its site of action and subsequent elimination is dictated by its physicochemical properties.[3][4] A comprehensive characterization during the pre-formulation stage is essential to identify potential development challenges, such as poor solubility or instability, and to guide formulation strategies.[5][6] Neglecting this crucial step can lead to failed clinical trials and wasted resources. The physicochemical and molecular properties of a compound influence both its pharmacokinetic and pharmacodynamic processes.[7]

Core Physicochemical Properties

Molecular and Solid-State Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 40107-06-0 | [1] |

| Molecular Formula | C₁₀H₆INO₃ | [8] |

| Molecular Weight | 315.06 g/mol | [1] |

| Exact Mass | 314.939 g/mol | [1] |

| Melting Point | 295°C (with decomposition) | [1] |

| Appearance | Solid (form may vary) | N/A |

The high melting point suggests a stable crystalline lattice with significant intermolecular forces, likely involving hydrogen bonding from the carboxylic acid and hydroxyl groups. The potential for different crystal packing arrangements (polymorphism) should be investigated, as polymorphs can have different solubilities and stabilities.[6]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid. This molecule has two primary acidic protons: one on the carboxylic acid group and one on the 4-hydroxyl group.

-

Carboxylic Acid (pKa₁): Expected to be in the range of 3-5, typical for aromatic carboxylic acids.

-

Hydroxyl Group (pKa₂): Expected to be in the range of 8-10, typical for phenolic protons.

The precise pKa values are critical as they dictate the molecule's charge state at different physiological pH values. For instance, in the acidic environment of the stomach (pH 1-2), the molecule will be predominantly neutral, favoring absorption. In the small intestine (pH 6-7.5), the carboxylic acid will be deprotonated (negatively charged), which increases aqueous solubility but can hinder passive diffusion across the intestinal membrane.

Solubility

Solubility is a cornerstone of drug bioavailability for orally administered drugs.[] For this compound, solubility is a balance of competing factors:

-

Poorly Soluble Core: The fused aromatic quinoline ring and the iodine atom contribute to its lipophilicity and low intrinsic aqueous solubility.

-

Solubilizing Groups: The carboxylic acid and hydroxyl groups can ionize and participate in hydrogen bonding with water, enhancing solubility.

Aqueous solubility will be highly pH-dependent due to the ionizable groups. It is expected to be lowest at a pH between its two pKa values (the isoelectric point) and will increase significantly at pH values above pKa₂ and below pKa₁.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid environment, is a key predictor of its ability to cross biological membranes.

-